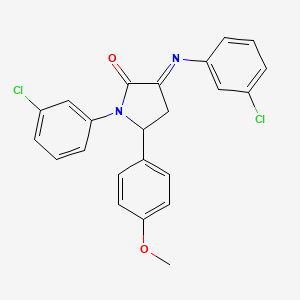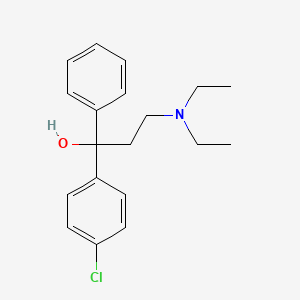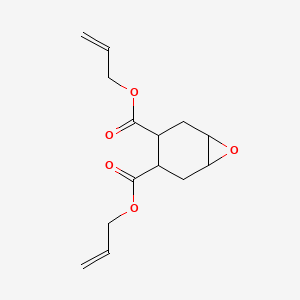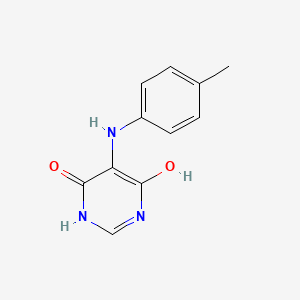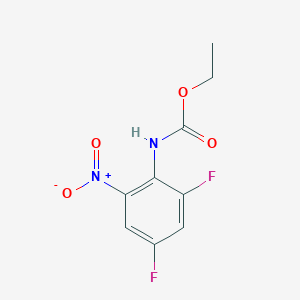
2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole typically involves the bromination of an imidazole precursor followed by sulfonylation
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine atoms or the sulfonyl group, leading to debromination or desulfonylation.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, particularly at the bromine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the bromine sites.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, imidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and other bioactive compounds. This compound may be investigated for similar applications.
Medicine
Pharmaceutical research may explore this compound for its potential therapeutic properties, such as anti-inflammatory, antifungal, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole would depend on its specific biological or chemical activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would require detailed study through biochemical assays and molecular modeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Tribromo-1H-imidazole: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
1-(4-Methylbenzene-1-sulfonyl)-1H-imidazole: Lacks the bromine atoms, which may influence its chemical properties and applications.
Uniqueness
The presence of both bromine atoms and a sulfonyl group in 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole makes it unique, potentially offering a combination of reactivity and biological activity not found in similar compounds.
Eigenschaften
CAS-Nummer |
6595-50-2 |
|---|---|
Molekularformel |
C10H7Br3N2O2S |
Molekulargewicht |
458.95 g/mol |
IUPAC-Name |
2,4,5-tribromo-1-(4-methylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C10H7Br3N2O2S/c1-6-2-4-7(5-3-6)18(16,17)15-9(12)8(11)14-10(15)13/h2-5H,1H3 |
InChI-Schlüssel |
IHCUDJIDEKKLSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(N=C2Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


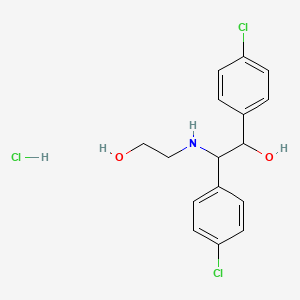

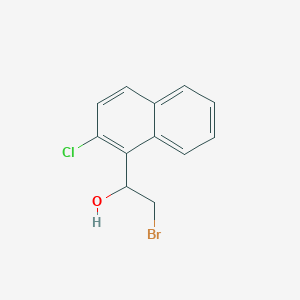
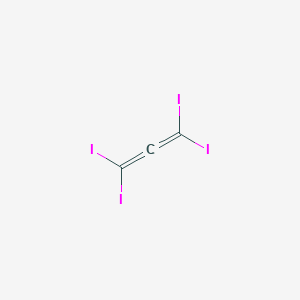
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)

